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molecular formula C5H10O2 B8362146 2-(Hydroxymethyl)butanal

2-(Hydroxymethyl)butanal

Cat. No. B8362146
M. Wt: 102.13 g/mol
InChI Key: XIKVGYYSAJEFFR-UHFFFAOYSA-N
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Patent
US06441254B1

Procedure details

The industrial preparation of trimethylolpropane (TMP) starts out from n-butyraldehyde and formaldehyde that are reacted in a two-stage reaction process. In a first reaction step, 2,2-dimethylolbutanal is formed first in a base-catalyzed aldol condensation via the intermediate 2-methylolbutanal. In a subsequent cross Cannizzaro reaction, trimethylol-propane together with formate salts are formed in the presence of stoichiometric amounts of a base.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].C(=O)CCC.C=O>>[CH2:6]([C:3]([CH2:8][OH:9])([CH2:4][CH3:5])[CH:1]=[O:2])[OH:7].[CH2:6]([CH:3]([CH2:4][CH3:5])[CH:1]=[O:2])[OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted in a two-stage reaction process
CUSTOM
Type
CUSTOM
Details
In a first reaction step

Outcomes

Product
Name
Type
product
Smiles
C(O)C(C=O)(CC)CO
Name
Type
product
Smiles
C(O)C(C=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06441254B1

Procedure details

The industrial preparation of trimethylolpropane (TMP) starts out from n-butyraldehyde and formaldehyde that are reacted in a two-stage reaction process. In a first reaction step, 2,2-dimethylolbutanal is formed first in a base-catalyzed aldol condensation via the intermediate 2-methylolbutanal. In a subsequent cross Cannizzaro reaction, trimethylol-propane together with formate salts are formed in the presence of stoichiometric amounts of a base.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][CH3:5])[OH:2].C(=O)CCC.C=O>>[CH2:6]([C:3]([CH2:8][OH:9])([CH2:4][CH3:5])[CH:1]=[O:2])[OH:7].[CH2:6]([CH:3]([CH2:4][CH3:5])[CH:1]=[O:2])[OH:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)C(CC)(CO)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are reacted in a two-stage reaction process
CUSTOM
Type
CUSTOM
Details
In a first reaction step

Outcomes

Product
Name
Type
product
Smiles
C(O)C(C=O)(CC)CO
Name
Type
product
Smiles
C(O)C(C=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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